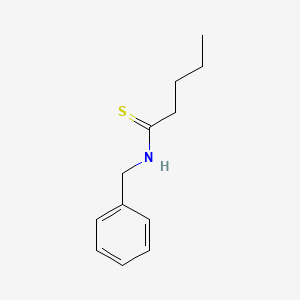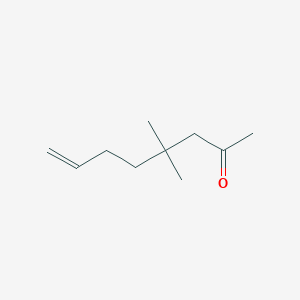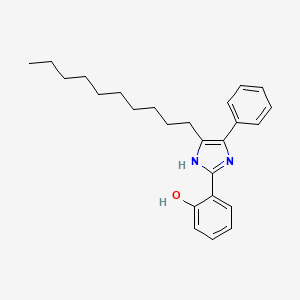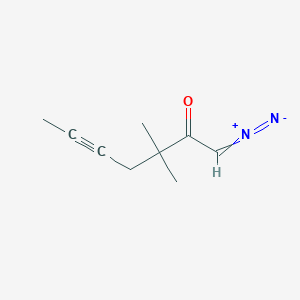
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoacetic acid moiety esterified with a highly fluorinated octyl group. The extensive fluorination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester typically involves the esterification of bromoacetic acid with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
BrCH2COOH+CF3(CF2)5CH2OHH2SO4BrCH2COOCH2(CF2)5CF3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetic acid moiety can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted acetic acid derivatives.
Ester Hydrolysis: Bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Aplicaciones Científicas De Investigación
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings, benefiting from its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromoacetic acid moiety is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, such as proteins and enzymes, by alkylating nucleophilic sites, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetic Acid: A simpler analog without the fluorinated octyl group.
Chloroacetic Acid: Similar structure but with a chlorine atom instead of bromine.
Fluoroacetic Acid: Contains a fluorine atom in place of bromine.
Uniqueness
The uniqueness of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester lies in its highly fluorinated octyl group, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring resistance to water and oils, such as in specialty coatings and advanced materials.
Propiedades
Número CAS |
132711-05-8 |
|---|---|
Fórmula molecular |
C10H6BrF13O2 |
Peso molecular |
485.04 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-bromoacetate |
InChI |
InChI=1S/C10H6BrF13O2/c11-3-4(25)26-2-1-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-3H2 |
Clave InChI |
IMXPOZAAMSKBJQ-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)




![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)


phosphane](/img/structure/B14269108.png)

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)

